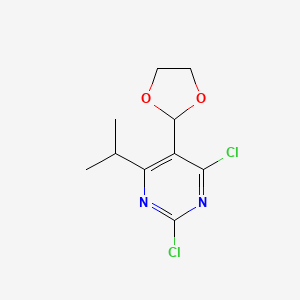
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of two chlorine atoms, a dioxolane ring, and an isopropyl group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. The presence of chlorine atoms and the dioxolane ring contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)thiazole
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)benzene
- 2,4-Dichloro-5-(1,3-dioxolan-2-yl)pyridine
Uniqueness
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine is unique due to the combination of its structural features, including the pyrimidine ring, dioxolane ring, and isopropyl group
Propriétés
Formule moléculaire |
C10H12Cl2N2O2 |
|---|---|
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
2,4-dichloro-5-(1,3-dioxolan-2-yl)-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-5(2)7-6(9-15-3-4-16-9)8(11)14-10(12)13-7/h5,9H,3-4H2,1-2H3 |
Clé InChI |
NSWLUTWQQMHXPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=NC(=N1)Cl)Cl)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


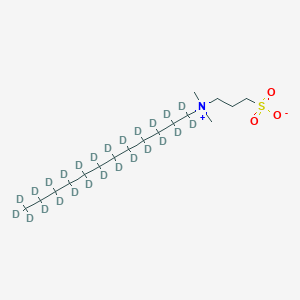


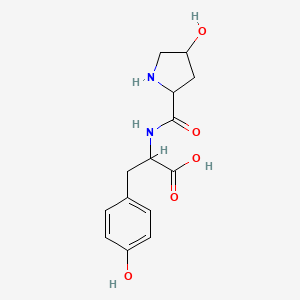
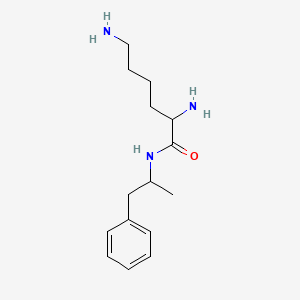

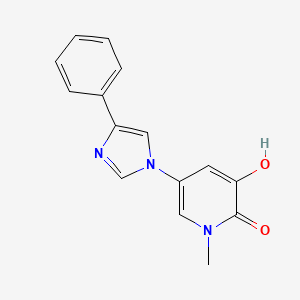
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)

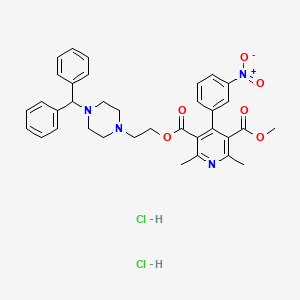
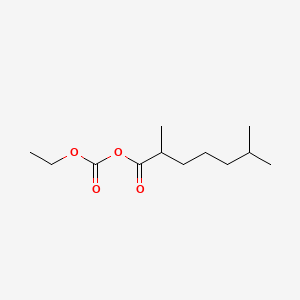

![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
